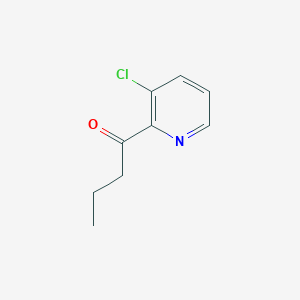

1-(3-Chloropyridin-2-yl)butan-1-one

Description

Significance of Pyridyl Ketone Scaffolds in Synthetic Organic Chemistry

Pyridyl ketone scaffolds are integral components in the synthesis of a wide array of more complex molecules. Their utility stems from the reactivity of both the pyridine (B92270) ring and the ketone functional group. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, can be modified through various reactions. abertay.ac.uk The ketone group, in turn, provides a reactive site for nucleophilic additions and other transformations.

The synthesis of pyridyl ketones can be achieved through several methods, including the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org Other strategies involve the reaction of organometallic reagents, such as 2-lithiopyridine, with esters or the use of Grignard reagents with pyridine N-oxides. organic-chemistry.orgresearchgate.net The versatility of these synthetic routes allows for the creation of a diverse library of pyridyl ketones, which serve as key intermediates in the development of new chemical entities.

Overview of Halogenated Pyridine Derivatives and their Chemical Relevance

Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). These compounds are of particular importance in synthetic organic chemistry because the halogen atom can act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions. abertay.ac.ukeurekalert.org This reactivity allows for the introduction of a wide variety of functional groups onto the pyridine ring.

The presence of a halogen on the pyridine ring makes it an essential building block for the synthesis of pharmaceuticals and agrochemicals. nih.gov The regioselective halogenation of pyridines is a critical process for obtaining specific isomers needed for targeted synthesis. chemrxiv.org For instance, 2- and 4-halopyridines are readily susceptible to nucleophilic displacement, while 3-halopyridines are generally less reactive. abertay.ac.uk The development of methods for the selective halogenation of pyridines continues to be an active area of research. nih.govchemrxiv.org

Contextualization of 1-(3-Chloropyridin-2-yl)butan-1-one's Molecular Structure and its Role in Chemical Research

The molecular structure of this compound features a butane-1-one substituent attached to the second position of a pyridine ring, with a chlorine atom at the third position. This specific arrangement of functional groups dictates its chemical properties and potential applications in research. The compound is available from various chemical suppliers and is intended for research use only. a2bchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1700360-00-4 | bldpharm.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C9H10ClNO | bldpharm.comuni.lu |

| Molecular Weight | 183.64 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | HERPPZJKEDPSDE-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

The primary role of this compound in chemical research appears to be as a synthetic intermediate. Its structure is incorporated into more complex molecules. For example, it is a precursor in the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives, which are themselves intermediates in the preparation of other compounds. google.com Furthermore, related structures like 1-(5-chloropyridin-2-yl)butan-1-one (B3001501) have been used to create ligands with high affinity and selectivity for sigma-2 (σ2) receptors, suggesting a potential area of investigation for derivatives of this compound. nih.gov The synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives, some of which have been shown to be fluorescent probes for mercury ions, also involves pyridyl ketone structures. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-4-8(12)9-7(10)5-3-6-11-9/h3,5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERPPZJKEDPSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 3 Chloropyridin 2 Yl Butan 1 One

Reactivity of the Carbonyl Functionality in 1-(3-Chloropyridin-2-yl)butan-1-one

The carbonyl group is a primary site of reactivity in this compound, susceptible to a variety of transformations.

Nucleophilic Addition Reactions at the Ketone Group

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.comlnct.ac.in This makes it a prime target for nucleophilic attack, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org Subsequent protonation yields an alcohol. libretexts.orgopenstax.org The general mechanism involves the nucleophile approaching the carbonyl carbon at an angle of approximately 105 degrees relative to the plane of the carbonyl group. openstax.org The hybridization of the carbonyl carbon changes from sp2 to sp3 during this process. libretexts.orgmasterorganicchemistry.comopenstax.org

The reactivity of the ketone in this compound is influenced by the electronic properties of the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone. masterorganicchemistry.com

Common nucleophilic addition reactions applicable to this compound include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-chloropyridin-2-yl)butan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) will lead to the formation of tertiary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid will yield a cyanohydrin.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide (a Wittig reagent).

Henry Reaction: The asymmetric Henry reaction of 2-acylpyridines can be catalyzed by a Ni–PyBisulidine complex to produce β-nitro-α-hydroxy esters. rsc.org A similar reaction with 2-acylpyridine N-oxides can also be achieved. rsc.orgnih.gov

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Asymmetric Henry Reaction | R-NO₂, Ni-catalyst | β-Nitro-α-hydroxy ester |

Enolate Chemistry and α-Carbon Reactivity

The presence of α-hydrogens on the butanoyl chain allows for the formation of an enolate under basic conditions. bham.ac.ukmasterorganicchemistry.com The acidity of these protons is increased by the electron-withdrawing effect of the adjacent carbonyl group. The resulting enolate is a nucleophile and can participate in a variety of C-C bond-forming reactions. masterorganicchemistry.com

Key reactions involving the enolate of this compound include:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. mnstate.edu The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation. mnstate.edu

Aldol (B89426) Condensation: The enolate can react with another molecule of an aldehyde or ketone (including itself in a self-condensation) to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.

Halogenation: Under basic conditions, the α-carbon can be halogenated. masterorganicchemistry.com It's important to note that under these conditions, polyhalogenation can occur. mnstate.edu

The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the reaction conditions. Kinetically controlled conditions (strong, bulky base at low temperature) favor the formation of the less substituted enolate, while thermodynamically controlled conditions (weaker base at higher temperature) favor the more stable, more substituted enolate. bham.ac.uk

Transformations Involving the Halogenated Pyridine Moiety

The chlorine atom on the pyridine ring is a key handle for further functionalization through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. quizlet.com However, the reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom. 2- and 4-chloropyridines are significantly more reactive than 3-chloropyridine (B48278). quizlet.com This is because for 2- and 4-chloro isomers, the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. quizlet.combrainscape.com In the case of 3-chloropyridine, this delocalization is not possible. quizlet.combrainscape.com

Therefore, direct SNAr on this compound at the C3 position is expected to be challenging under standard conditions. sci-hub.se However, the reaction can be promoted under more forcing conditions or with highly nucleophilic reagents. Recent studies have shown that SNAr reactions of chloropyridines with amines can be promoted by DMSO or catalyzed by 3,5-bis(trifluoromethyl)phenol. acs.org

| Nucleophile | Potential Product | Note |

| Amines (R-NH₂) | 1-(3-Aminopyridin-2-yl)butan-1-one | May require harsh conditions or specific catalysts. acs.org |

| Alkoxides (R-O⁻) | 1-(3-Alkoxypyridin-2-yl)butan-1-one | Generally less reactive than amines. |

| Thiolates (R-S⁻) | 1-(3-Thioetherpyridin-2-yl)butan-1-one | Can be effective nucleophiles. |

Metal-Mediated Cross-Coupling Reactions at the Halogen Position

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a highly effective strategy for modifying the 3-chloropyridine moiety. The general mechanism for these reactions involves oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. ntnu.noacs.org

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. ethernet.edu.et

Sonogashira Coupling: This palladium-catalyzed reaction couples the chloropyridine with a terminal alkyne, providing a route to alkynylpyridines. mdpi.com

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the chloropyridine with an alkene to form a substituted alkene. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloropyridine with an amine. This is often a more efficient method for introducing amino groups than SNAr.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | Aryl/Alkyl substituted pyridine |

| Sonogashira | R-C≡CH | Pd/Cu catalyst, base | Alkynylpyridine |

| Heck | Alkene | Pd catalyst, base | Alkenylpyridine |

| Buchwald-Hartwig | R-NH₂ | Pd catalyst, base | Aminopyridine |

Ring Functionalization and Derivatization of the Pyridine Core

Beyond reactions at the carbonyl and chloro-substituent, the pyridine ring itself can be further functionalized. Direct C-H functionalization of pyridines is a growing area of research, offering atom-economical routes to substituted pyridines. researchgate.netsnnu.edu.cnnih.gov

Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally difficult and requires harsh conditions. nih.gov The nitrogen atom is also prone to reacting with electrophiles.

Minisci Reaction: This radical-based reaction allows for the introduction of alkyl groups onto the pyridine ring, typically at the C2 and C4 positions. acs.org

Directed Metalation: The presence of the butanoyl group at the C2 position could potentially direct metalation (e.g., lithiation) to the adjacent C3 position (after the chlorine has been removed or transformed) or to the C6 position. This would create a nucleophilic site on the pyridine ring that can then be quenched with an electrophile.

Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. quizlet.comresearchgate.net For instance, the N-oxide can facilitate nucleophilic substitution at the C2 and C6 positions.

Complexation Chemistry of this compound as a Ligand

The potential for this compound to act as a ligand stems from the presence of electron-donating atoms, specifically the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These sites could potentially coordinate with metal ions. However, specific studies on this compound's complexation behavior are absent from the scientific literature.

Coordination Studies with Transition Metal Ions (e.g., Cd(II), Co(II), Cu(II), Ni(II), Zn(II))

A thorough search has found no specific experimental studies detailing the coordination of this compound with transition metal ions such as cadmium(II), cobalt(II), copper(II), nickel(II), or zinc(II). While research exists on the complexation of other, structurally different pyridyl ketone derivatives, these findings cannot be directly extrapolated to the title compound. researchgate.netunam.edu.na For instance, studies on more complex Schiff bases derived from 2-pyridyl ketones show coordination through the pyridine and imine nitrogen atoms, but this involves a different set of donor atoms than what is present in this compound. researchgate.net

Chelation Modes and Stability Assessment of Metal Complexes

Due to the lack of synthesis and characterization of any metal complexes involving this compound as a ligand, there is no available data on its potential chelation modes or the stability constants of such complexes. The geometry of the molecule suggests it could potentially act as a bidentate ligand, forming a chelate ring with a metal ion via the pyridine nitrogen and the ketone oxygen. However, without experimental verification, this remains speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 3 Chloropyridin 2 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an essential tool for determining the structure of organic compounds by providing information about the magnetic properties of atomic nuclei. However, no experimental NMR data has been reported for 1-(3-Chloropyridin-2-yl)butan-1-one.

Proton (1H) NMR for Chemical Environment Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the butanoyl side chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide critical information about the electronic environment and connectivity of the protons. For instance, the aromatic protons on the pyridine ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their multiplicities (doublet, doublet of doublets) dictated by coupling with adjacent protons. The protons of the ethyl group (CH2CH3) and the methylene (B1212753) group adjacent to the carbonyl (C=O) would exhibit characteristic triplet and quartet patterns, respectively, in the upfield region. Without experimental data, a precise analysis remains speculative.

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum is indispensable for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon would be expected to resonate at a significantly downfield chemical shift (around 190-210 ppm). The carbon atoms of the pyridine ring would appear in the aromatic region (approximately 120-150 ppm), with their exact positions influenced by the chlorine substituent and the ketone group. The aliphatic carbons of the butanoyl chain would be found in the upfield region of the spectrum. The lack of published spectra means that the specific chemical shifts for this compound are unknown.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between atoms in a molecule. A COSY spectrum would reveal proton-proton couplings, confirming the arrangement of protons on the pyridine ring and the butanoyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom. An HMBC spectrum would show longer-range correlations between protons and carbons (typically over two to three bonds), which would be instrumental in confirming the connection of the butanoyl group to the C2 position of the pyridine ring. In the absence of any one-dimensional NMR data, no 2D NMR studies have been performed or reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm the molecular formula C9H10ClNO. Predicted data from chemical databases suggests a monoisotopic mass of 183.04509 Da. uni.lu However, experimental verification is currently unavailable in the scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, characteristic fragmentation would be expected to involve the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of ions corresponding to the butanoyl group and the 3-chloropyridin-2-yl moiety. Analysis of these fragments would provide definitive evidence for the compound's structure. As with other spectroscopic data, no experimental MS/MS fragmentation studies for this compound have been published.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying functional groups within a molecule by probing the discrete vibrational energy levels. Both FT-IR and Raman spectroscopy provide complementary information about the molecular vibrations of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy states. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is recorded in the 4000–400 cm⁻¹ range. ekb.eg The analysis of pyridyl ketones and related substituted pyridines allows for the assignment of characteristic vibrational bands. tandfonline.comsid.ir

Key functional group vibrations for this compound are expected in distinct regions of the FT-IR spectrum. The most prominent band is anticipated to be the carbonyl (C=O) stretching vibration, typically appearing as a strong absorption in the 1700-1660 cm⁻¹ range for aryl ketones. ekb.eg The C-H stretching vibrations of the pyridine ring are generally observed between 3100 cm⁻¹ and 3000 cm⁻¹. sid.ir The aliphatic C-H stretching modes of the butyl group will appear just below 3000 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, occur in the 1600–1300 cm⁻¹ region. sid.ir The C-Cl stretching vibration is expected to be found in the lower frequency region of the spectrum.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching (pyridine) |

| 2960-2870 | Medium | Aliphatic C-H Stretching (butyl chain) |

| ~1685 | Strong | C=O Stretching (ketone) |

| 1580-1400 | Medium-Strong | C=C and C=N Ring Stretching (pyridine) |

| ~1465 | Medium | CH₂ Bending (butyl chain) |

| ~1375 | Medium | CH₃ Bending (butyl chain) |

Note: This table is illustrative, based on typical values for pyridyl ketones and related halogenated compounds. ekb.egsid.ir

Raman spectroscopy is an indispensable complementary technique to FT-IR. spectroscopyonline.com It relies on the inelastic scattering of monochromatic light, providing information on molecular vibrations. rug.nl While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in polarizability. This often means that symmetric, non-polar bonds and vibrations of the carbon skeleton are more intense in Raman spectra, whereas polar functional groups like the carbonyl group are strong in the IR. tandfonline.comresearchgate.net

For this compound, the Raman spectrum would be particularly useful for characterizing the pyridine ring modes and the C-C backbone of the butyl group. The symmetric stretching vibrations of the pyridine ring, which may be weak in the FT-IR spectrum, are expected to produce strong signals in the Raman spectrum. cdnsciencepub.com The differentiation between polymorphs, if they exist, can also be effectively achieved by analyzing subtle shifts in the Raman spectra, particularly in the low-frequency lattice vibration region. spectroscopyonline.com The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. tandfonline.com

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is used to identify chromophores—the parts of a molecule responsible for its color, or more broadly, its electronic absorption. The UV-Vis spectrum of this compound, typically recorded in a solvent like chloroform (B151607) or methanol, would reveal information about the conjugated π-electron system. rsc.orgekb.eg

The primary chromophores in this molecule are the chloropyridine ring and the carbonyl group. Electronic transitions are expected to include π→π* and n→π* transitions. The π→π* transitions, associated with the aromatic pyridine ring, are typically high-energy and result in strong absorption bands in the 200-300 nm region. For instance, 2-chloropyridine (B119429) itself shows an absorption peak around 256 nm. researchgate.net The n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, is lower in energy and results in a weaker absorption band at a longer wavelength, often above 300 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~260 nm | High | π → π* | Chloropyridine Ring |

Note: This table is illustrative, based on data for 2-chloropyridine and general principles of aryl ketones. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about functional groups and electronic properties, X-ray crystallography offers a definitive, three-dimensional map of the atomic arrangement in the solid state. mdpi.com

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. umontpellier.fr By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the electron density distribution and thus the exact positions of atoms within the crystal lattice. This analysis yields crucial data, including precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. acs.orgsemanticscholar.org

Table 3: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C=O) | ~1.22 Å |

| Bond Length (C-Cl) | ~1.74 Å |

Note: This table presents typical parameters and values that would be obtained from a crystallographic study of a similar organic molecule. scispace.comnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contact. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloropyridine |

| (E)-1-(3-chloropyridin-2-yl)-5-methylhex-4-en-1-one O-((5-(dimethylamino)naphthalene-1-sulfonyl)oxime |

| 3-chloro-2-hydrazinopyridine |

| 2,3-butanedione monoxime |

| 4´-Nitroacetophenone |

| Di-2-pyridyl ketone |

| Benzophenone |

| 3-pyridyl methyl ketone |

Computational and Theoretical Chemistry Investigations of 1 3 Chloropyridin 2 Yl Butan 1 One

Theoretical Prediction of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. mpg.de It provides insights into electronic transitions, which are fundamental to understanding a molecule's absorption of light and its photochemical behavior. mpg.de For 1-(3-Chloropyridin-2-yl)butan-1-one, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing carbonyl groups and aromatic rings.

Table 1: Representative Calculated Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.55 | 0.002 | n → π |

| S₀ → S₂ | 4.68 | 0.150 | π → π |

| S₀ → S₃ | 5.12 | 0.085 | π → π |

| S₀ → S₄ | 5.45 | 0.320 | n → σ / π → π* |

Note: This data is illustrative and based on typical values for similar pyridyl ketone and chloropyridine derivatives as specific data for the title compound is not available in published literature.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that can be difficult to obtain experimentally.

A plausible and common synthetic route to ketones like this compound is the reaction of a nitrile with a Grignard reagent, followed by hydrolysis. pearson.commasterorganicchemistry.comchemistrysteps.com In this case, the reaction would involve 3-chloro-2-cyanopyridine (B15407) and a propylmagnesium halide. sioc-journal.cn Computational chemistry allows for the determination of the geometries and energies of the transition states (TS) for each step of this reaction.

Table 2: Representative Calculated Reaction Energy Barriers for the Synthesis of this compound via Grignard Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of PrMgBr on 3-chloro-2-cyanopyridine | 15.5 |

| 2 | Hydrolysis of imine intermediate (Protonation) | 5.2 |

| 3 | Hydrolysis of imine intermediate (Water attack) | 12.8 |

| 4 | Collapse of tetrahedral intermediate to ketone | 8.5 |

Note: This data is illustrative and based on computational studies of Grignard reactions with nitriles. Specific data for the title compound is not available. nih.govacs.org

Reaction pathway analysis involves mapping the entire energy landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. nih.govrsc.org For the synthesis of this compound from 3-chloro-2-cyanopyridine, the pathway can be computationally modeled. sioc-journal.cn The reaction is initiated by the formation of a complex between the nitrile and the Grignard reagent, followed by the nucleophilic addition to form a magnesium salt of an imine. masterorganicchemistry.com This intermediate is not typically isolated but is directly subjected to acidic hydrolysis. The hydrolysis proceeds through a protonated imine (iminium ion), which is more electrophilic and readily attacked by water. youtube.com The resulting carbinolamine intermediate is unstable and eliminates ammonia (B1221849) (or its derivatives) to yield the stable ketone.

Transformations of the resulting ketone could also be explored computationally. For example, the carbonyl group could be reduced to a secondary alcohol, or nucleophilic aromatic substitution could potentially replace the chlorine atom, a reaction known for 2-chloropyridines. researchgate.net Computational analysis could predict the feasibility and regioselectivity of such transformations.

Table 3: Key Intermediates and Reaction Steps in the Proposed Synthesis of this compound

| Step | Reactants | Intermediate/Product | Description |

| 1 | 3-Chloro-2-cyanopyridine + Propylmagnesium bromide | Iminato-magnesium complex | Nucleophilic addition of Grignard reagent to the nitrile. masterorganicchemistry.com |

| 2 | Iminato-magnesium complex + H₃O⁺ | Iminium ion | Protonation of the imine nitrogen during aqueous workup. youtube.com |

| 3 | Iminium ion + H₂O | Carbinolamine | Nucleophilic attack of water on the iminium carbon. |

| 4 | Carbinolamine | This compound | Elimination of ammonia to form the final ketone product. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational flexibility of molecules over time. researchgate.net For a molecule like this compound, which possesses several rotatable single bonds, MD simulations can map its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.govacs.org

Table 4: Key Dihedral Angles and Predicted Stable Conformational States for this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| C(pyridine)-C(pyridine)-C(carbonyl)-C(alkyl) | Orientation of carbonyl relative to the ring | ~30° and ~150° (to minimize steric clash) |

| C(carbonyl)-C(alkyl)-C(alkyl)-C(alkyl) | Butyl chain conformation (C1-C2) | ~180° (anti), ±60° (gauche) |

| C(alkyl)-C(alkyl)-C(alkyl)-C(alkyl) | Butyl chain conformation (C2-C3) | ~180° (anti), ±60° (gauche) |

Note: This data is predictive, based on conformational analysis of similar alkyl ketones and substituted aromatic compounds. dtic.miltandfonline.com

Synthesis and Chemical Scope of Derivatives and Analogues of 1 3 Chloropyridin 2 Yl Butan 1 One

Structural Modifications of the Pyridine (B92270) Ring and Butyl Chain

The reactivity and chemical behavior of 1-(3-chloropyridin-2-yl)butan-1-one are significantly influenced by the electronic and steric properties of its constituent parts. Modifications to both the pyridine ring and the butan-1-one side chain can lead to a wide array of new compounds with potentially unique properties.

Regioisomeric and Substituent Effects on Chemical Behavior

The chemical behavior of the pyridine ring in this compound is dictated by the positions and electronic nature of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the reactivity of the entire ring system. msu.edu The chloro-substituent at the 3-position and the butanoyl group at the 2-position further modulate this reactivity.

Substituents on a pyridine ring can have significant regioisomeric and electronic effects that influence the molecule's chemical behavior. mdpi.comlibretexts.org The position of the nitrogen heteroatom, whether it is in the para (4-position), meta (3-position), or ortho (2-position), creates subtle but important structural differences. msu.edu In the case of 3-substituted pyridines, the electronic character of the substituent plays a crucial role in directing further reactions. For instance, in nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can sterically hinder attack at the adjacent 2-position, thereby favoring substitution at the 6-position. libretexts.org While the chloro group in this compound is at the 3-position, the butanoyl group is at the 2-position, making the 6-position potentially susceptible to nucleophilic attack, depending on the reaction conditions and the nature of the incoming nucleophile.

| Substituent | Position | General Effect on Pyridine Ring | Relevance to this compound |

|---|---|---|---|

| Butanoyl Group | 2-position | Electron-withdrawing (carbonyl), can direct metallation to the adjacent 3-position if not already substituted. | Influences the overall electron density and reactivity of the pyridine ring. |

| Chloro Group | 3-position | Electron-withdrawing (inductive effect), can act as a leaving group in nucleophilic substitution reactions. | Enhances the electrophilicity of the ring and provides a site for substitution reactions. libretexts.org |

| Nitrogen Atom | 1-position | Strongly electron-withdrawing, deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. | Governs the fundamental chemical character of the heterocyclic core. msu.edu |

Elaboration of the Butan-1-one Moiety

The butan-1-one side chain of this compound offers opportunities for a variety of chemical modifications, primarily at the α- and β-carbons relative to the carbonyl group. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Reactions at the α-carbon are common for ketones and involve the formation of an enol or enolate intermediate. msu.edulibretexts.orgwizeprep.com The hydrogen atoms on the α-carbon of the butan-1-one chain are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a suitable base to form a nucleophilic enolate. wizeprep.commasterorganicchemistry.com This enolate can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. This process, known as α-alkylation, can be used to extend the carbon chain or introduce branching. masterorganicchemistry.com

The β-carbon of the butan-1-one chain can also be a site for functionalization, particularly through reactions like the Michael addition if an α,β-unsaturated analogue is formed. pressbooks.publibretexts.orgyoutube.com While the parent molecule is saturated, oxidation or elimination reactions could potentially introduce a double bond, opening up pathways for conjugate additions. In such cases, weaker nucleophiles tend to add to the β-carbon (1,4-addition), whereas stronger, more reactive nucleophiles may add directly to the carbonyl carbon (1,2-addition). pressbooks.publibretexts.org

| Reaction Type | Target Position | Key Intermediates | Potential Products | Reference |

|---|---|---|---|---|

| α-Alkylation | α-carbon | Enolate | Introduction of alkyl, aryl, or other functional groups at the α-position. | wizeprep.commasterorganicchemistry.com |

| Aldol (B89426) Condensation | α-carbon | Enolate | Formation of β-hydroxy ketones, which can be dehydrated to α,β-unsaturated ketones. | libretexts.orgwizeprep.com |

| Halogenation | α-carbon | Enol or Enolate | Introduction of halogen atoms (Cl, Br, I) at the α-position. | msu.edu |

| Conjugate Addition (on α,β-unsaturated derivative) | β-carbon | Enolate | Addition of nucleophiles to the β-position of an α,β-unsaturated ketone. | pressbooks.publibretexts.orgyoutube.com |

Derivatization of the Ketone Functionality

The ketone group is a highly reactive functional group that can be readily converted into a variety of other functionalities, significantly expanding the chemical diversity of derivatives obtainable from this compound.

Formation of Oxime and Hydrazone Derivatives

One of the most common derivatizations of ketones is their reaction with hydroxylamine (B1172632) or hydrazine (B178648) and its derivatives to form oximes and hydrazones, respectively. These reactions are typically carried out under mild acidic or basic conditions.

The reaction of this compound with hydroxylamine hydrochloride leads to the formation of the corresponding oxime. wizeprep.com Similarly, reaction with hydrazine or substituted hydrazines, such as phenylhydrazine, yields the respective hydrazone or phenylhydrazone. pressbooks.pubresearchgate.net These derivatives are often crystalline solids and can be useful for characterization purposes. Furthermore, oximes and hydrazones themselves can serve as intermediates for further synthetic transformations. For example, oximes can be rearranged to amides (Beckmann rearrangement) or reduced to amines. Hydrazones are key intermediates in the Wolff-Kishner reduction to deoxygenate the ketone to an alkane and in the synthesis of various heterocyclic compounds. pressbooks.pub

| Reactant | Product Type | General Reaction Conditions | Significance of Product | Reference |

|---|---|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions. | Intermediate for Beckmann rearrangement, reduction to amines. | wizeprep.com |

| Hydrazine (N₂H₄) | Hydrazone | Mildly acidic or basic conditions. | Intermediate for Wolff-Kishner reduction, synthesis of pyrazoles. | pressbooks.pub |

| Substituted Hydrazines (e.g., Phenylhydrazine) | Substituted Hydrazone | Mildly acidic or basic conditions. | Intermediate for Fischer indole (B1671886) synthesis and other heterocyclic syntheses. | pressbooks.pubresearchgate.net |

Utilization of this compound as a Precursor for Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. These reactions often involve the derivatization of the ketone followed by an intramolecular cyclization that incorporates the pyridine ring.

Synthesis of Pyrazole-Fused Pyridines

A prominent example of the utility of 2-acylpyridines in heterocyclic synthesis is the construction of pyrazolo[3,4-b]pyridines. mdpi.comlibretexts.orgd-nb.infobeilstein-journals.orgnih.gov These fused ring systems are of significant interest due to their presence in many biologically active compounds. libretexts.orgbeilstein-journals.orgnih.gov

The synthesis of a pyrazolo[3,4-b]pyridine ring system from this compound typically begins with the formation of a hydrazone derivative. Reaction of the ketone with hydrazine or a substituted hydrazine provides the corresponding hydrazone. This intermediate can then undergo an intramolecular cyclization. mdpi.comd-nb.info In many synthetic routes, the presence of a leaving group, such as the chlorine atom at the 3-position of the pyridine ring, is exploited for the cyclization step, although alternative strategies involving activation of the pyridine ring, for instance through N-oxide formation, have also been developed. mdpi.com The cyclization can be promoted by heat or by the use of a catalyst. The specific reaction conditions and the nature of the substituents on both the pyridine and hydrazine moieties will determine the final structure and yield of the pyrazolo[3,4-b]pyridine derivative.

| Starting Material | Key Intermediate | Reaction Sequence | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrazone derivative | 1. Reaction with hydrazine or substituted hydrazine. 2. Intramolecular cyclization (e.g., nucleophilic attack of the hydrazone nitrogen onto the pyridine ring, with displacement of the chloro group). | Substituted pyrazolo[3,4-b]pyridine | mdpi.comd-nb.infobeilstein-journals.org |

| 3-Acylpyridine N-oxide | Tosylhydrazone | 1. Formation of tosylhydrazone. 2. Cyclization under mild conditions with an electrophilic additive and a base. | Pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine regioisomers | mdpi.com |

Introduction into Thiazinane Derivatives

Thiazinanes are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. They are significant structural motifs in medicinal chemistry, found in various bioactive compounds and pharmaceuticals. derpharmachemica.com The synthesis of thiazinane rings can be achieved through several routes, often involving the cyclization of precursors containing both nitrogen and sulfur functionalities or the reaction of a suitable backbone with sulfur and nitrogen-containing reagents. nih.govmdpi.com

While direct synthesis of a thiazinane derivative from this compound is not extensively documented, established synthetic methodologies for thiazinanes allow for a proposed pathway. A common strategy involves the reaction of α,β-unsaturated ketones (chalcones) with a sulfur and nitrogen source, such as thiourea (B124793), in a cyclocondensation reaction. derpharmachemica.com

A plausible route to introduce a thiazinane moiety starting from this compound would begin with its conversion into an α,β-unsaturated ketone. This can be achieved through an aldol condensation reaction with an appropriate aldehyde (e.g., benzaldehyde). The resulting chalcone (B49325) analogue, (2E)-1-(3-chloropyridin-2-yl)-3-phenylbut-2-en-1-one , can then undergo cyclization with thiourea in the presence of a base like potassium hydroxide (B78521) to yield a 2-imino-1,3-thiazine derivative. derpharmachemica.com

Another established method for synthesizing 1,3-thiazinan-4-ones involves a one-pot, three-component reaction of an aldehyde, an amine, and 3-mercaptopropionic acid. mdpi.com This approach, however, is less directly applicable to a ketone starting material like this compound without significant modification.

The table below outlines a proposed reaction scheme for the synthesis of a thiazinane derivative from this compound.

| Step | Reactant(s) | Reagent/Catalyst | Product | Description |

| 1 | This compound, Benzaldehyde | NaOH or KOH (catalyst) | (2E)-1-(3-Chloropyridin-2-yl)-3-phenylbut-2-en-1-one | Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone). |

| 2 | (2E)-1-(3-Chloropyridin-2-yl)-3-phenylbut-2-en-1-one, Thiourea | Ethanolic KOH | 4-(3-Chloropyridin-2-yl)-6-phenyl-2-imino-3,6-dihydro-2H-1,3-thiazine | Cyclocondensation reaction to form the 1,3-thiazine ring. derpharmachemica.com |

This synthetic strategy highlights how this compound can serve as a precursor for the generation of more complex heterocyclic systems like thiazinanes, leveraging well-known reactions in organic synthesis.

Structure-Reactivity Relationship Studies of Analogues in Chemical Processes

The chemical reactivity of this compound and its analogues is significantly influenced by the electronic and steric properties of its constituent parts: the substituted pyridine ring and the acyl group. Understanding these relationships is crucial for predicting reaction outcomes and designing new synthetic routes.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which affects reactivity at the ring positions (2, 4, and 6 being the most electron-poor). researchgate.net This general feature is further modulated by substituents. In the case of this compound, the chlorine atom at the 3-position acts as an electron-withdrawing group through induction, further decreasing the electron density of the aromatic ring. This deactivation makes the pyridine ring less susceptible to electrophilic substitution but more prone to nucleophilic attack. msu.edu

The reactivity of the carbonyl group in 2-acylpyridines is also subject to the electronic effects of the pyridine ring and its substituents. Studies on the reactivity of 2-acylpyridine N-oxides in the asymmetric Henry reaction have shown that substituents on the pyridine ring can significantly impact reaction yields and stereoselectivity. nih.gov For instance, the presence of methyl or chloro substituents at the 4- and 5-positions of the pyridine N-oxide did not negatively affect the reaction, whereas a bromo substituent at the 5-position led to a lower yield. nih.gov A substituent at the 6-position was found to greatly diminish the enantioselectivity, likely due to steric hindrance. nih.gov

The following table summarizes the anticipated structure-reactivity relationships for analogues of this compound in various chemical processes.

| Structural Modification | Analogue Example | Expected Effect on Reactivity | Rationale |

| Pyridine Ring Substitution | |||

| Electron-Donating Group (e.g., -OCH₃) at C-5 | 1-(3-Chloro-5-methoxypyridin-2-yl)butan-1-one | Increased reactivity of the pyridine ring towards electrophiles; potential increase in basicity of the pyridine nitrogen. | The donating group partially counteracts the electron-withdrawing effect of the ring nitrogen and the chloro group. |

| Electron-Withdrawing Group (e.g., -NO₂) at C-5 | 1-(3-Chloro-5-nitropyridin-2-yl)butan-1-one | Decreased reactivity of the pyridine ring towards electrophiles; increased susceptibility to nucleophilic aromatic substitution. | The additional withdrawing group further reduces electron density on the ring. nih.gov |

| Removal of Chloro Group | 1-(Pyridin-2-yl)butan-1-one | Increased reactivity towards electrophilic substitution compared to the chloro-analogue. | The deactivating inductive effect of the chlorine atom is absent. |

| Acyl Chain Modification | |||

| Shorter Alkyl Chain | 1-(3-Chloropyridin-2-yl)ethan-1-one | Increased reactivity of the carbonyl group towards nucleophiles. | Reduced steric hindrance around the carbonyl carbon. |

| Branched Alkyl Chain | 1-(3-Chloropyridin-2-yl)-2-methylpropan-1-one | Decreased reactivity of the carbonyl group towards nucleophiles. | Increased steric hindrance around the carbonyl carbon. |

| Introduction of Unsaturation | 1-(3-Chloropyridin-2-yl)prop-2-en-1-one | Provides a new reactive site (Michael addition) and can influence the carbonyl reactivity through conjugation. | The α,β-unsaturated system allows for 1,4-conjugate addition reactions. |

These structure-reactivity relationships demonstrate that even minor modifications to the structure of this compound can lead to significant changes in its chemical behavior. These principles are fundamental for controlling reaction pathways and for the rational design of new derivatives with desired chemical properties.

Advanced Research Perspectives and Non Pharmacological Applications

Role of 1-(3-Chloropyridin-2-yl)butan-1-one and its Derivatives in Catalysis

The pyridine (B92270) moiety is a cornerstone in the design of ligands for transition metal catalysis due to its electronic properties and coordination capabilities. The presence of a chlorine atom and a butan-1-one side chain in this compound offers unique steric and electronic characteristics that can be harnessed for catalytic applications.

Ligand Design for Transition Metal Catalysis (e.g., Hydrogen Evolution Reaction)

Derivatives of this compound can be envisioned as versatile ligands for a variety of transition metal-catalyzed reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the chlorine atom and the keto group can be modified to tune the electronic and steric environment of the catalyst. For instance, the keto group could be transformed into a hydroxyl or an amino group, creating bidentate or tridentate ligands that can form stable complexes with transition metals.

In the context of the hydrogen evolution reaction (HER), an electrochemical process for producing hydrogen gas, the design of efficient and robust catalysts is paramount. Pyridine-based ligands have been incorporated into molecular catalysts for HER. The electronic properties of the pyridine ring can be modulated to influence the catalytic activity of the metal center. While specific studies on this compound derivatives for HER are not yet prevalent, the structural motif holds promise for the development of novel catalysts in this crucial area of renewable energy research.

| Potential Ligand Modification | Coordinating Atoms | Potential Metal Partners | Target Catalytic Reaction |

| Reduction of keto group to alcohol | N, O | Rh, Ru, Ir | Asymmetric Hydrogenation |

| Conversion of keto to imine | N, N | Pd, Ni, Cu | Cross-Coupling Reactions |

| Derivatization of the pyridine ring | N, (other heteroatoms) | Co, Fe, Ni | Hydrogen Evolution Reaction |

Asymmetric Synthesis and Chiral Induction

The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. Chiral pyridine derivatives are widely used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. chim.it The butan-1-one side chain of this compound provides a handle for introducing chirality. For example, asymmetric reduction of the ketone can lead to a chiral alcohol, which can then act as a chiral ligand or be used as a building block for more complex chiral ligands.

These chiral ligands could be applied in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The stereoelectronic properties of such ligands, influenced by the chloro-substituted pyridine ring, could offer unique selectivity and reactivity profiles compared to existing chiral ligands.

Potential in Materials Science

The unique molecular architecture of this compound also suggests its utility as a building block in the burgeoning field of materials science. Its ability to participate in polymerization and form coordination networks makes it a candidate for the creation of novel functional materials.

Precursors for Functional Polymeric Materials

The pyridine ring and the butan-1-one functional group offer multiple reaction sites for polymerization. For instance, the ketone could be a site for polymerization reactions, or the entire molecule could be incorporated as a functional monomer into a polymer backbone. The resulting polymers could exhibit interesting properties, such as thermal stability, conductivity, or specific binding capabilities, depending on the polymer structure and the nature of any co-monomers. The chlorine substituent could also be a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Components in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials have garnered significant attention for their applications in gas storage, separation, catalysis, and sensing. The nitrogen atom of the pyridine ring in this compound and its derivatives can coordinate to metal centers, making them suitable candidates as organic linkers in the synthesis of coordination polymers and MOFs.

The structure and functionality of the resulting framework would be dictated by the coordination geometry of the metal ion and the specific derivative of this compound used. The presence of the chloro and keto functionalities within the pores of a MOF could lead to materials with specific adsorption properties or catalytic activity.

| Material Type | Potential Building Block | Key Interactions | Potential Applications |

| Functional Polymers | Monomer based on this compound | Covalent bonding | Membranes, sensors, coatings |

| Coordination Polymers | This compound derivative as ligand | Metal-ligand coordination | Luminescent materials, catalysts |

| Metal-Organic Frameworks | This compound derivative as linker | Metal-ligand coordination, porosity | Gas storage, separation, catalysis |

Agrochemical Research Applications

Pyridine-containing compounds are prevalent in the agrochemical industry, with many herbicides, insecticides, and fungicides featuring this heterocyclic motif. The biological activity of these compounds is often highly dependent on the substitution pattern of the pyridine ring.

While direct agrochemical applications of this compound have not been extensively reported, it can be considered a valuable intermediate or scaffold for the synthesis of new agrochemical candidates. The 3-chloropyridin-2-yl moiety is a key structural component of the successful insecticide chlorantraniliprole. This suggests that derivatives of this compound could be explored for their insecticidal or other pesticidal properties. Researchers in agrochemical discovery could utilize this compound as a starting material to generate libraries of novel molecules for biological screening. The butan-1-one side chain provides a convenient point for chemical modification to optimize activity and selectivity.

Identification as a Degradation Product of Insecticides

Detailed metabolic studies of the neonicotinoid insecticide acetamiprid (B1664982) have identified "this compound" as a metabolite. The formation of this compound is a key step in one of the metabolic pathways of acetamiprid. Specifically, it is described as a "1-3 ketone derivative" that arises from the oxidative cleavage of the cyanamine group of the parent acetamiprid molecule wikipedia.org.

The degradation of acetamiprid can follow multiple routes within biological systems and the environment. One of these pathways is initiated by the enzymatic breakdown of the cyanoimino group. This process leads to the formation of the aforementioned ketone derivative. Research indicates that this metabolic step is part of a larger cascade of reactions that further break down the insecticide. Following its formation, the 1-3 ketone derivative can undergo N-deacetylation to form a 1-4 ketone derivative, which is then further transformed through oxidative cleavage into 6-chloropicolyl alcohol wikipedia.org.

The identification of "this compound" as a degradation product is significant for understanding the environmental fate and potential persistence of acetamiprid residues. The metabolic pathways of acetamiprid have been investigated in various organisms, including honey bees, and in different environmental compartments like soil wikipedia.org. The rapid metabolism of acetamiprid into several compounds, including this ketone derivative, has been observed in honey bees wikipedia.org.

Below is a data table summarizing the key details of the parent insecticide from which "this compound" is derived.

| Parent Insecticide | Chemical Class | Metabolic Pathway Leading to Ketone Formation |

| Acetamiprid | Neonicotinoid | Oxidative cleavage of the cyanamine group |

Fundamental Studies on Agrochemical Transformation Pathways

The formation of "this compound" from acetamiprid serves as a case study for fundamental research into the transformation pathways of agrochemicals. Understanding these pathways is crucial for assessing the environmental impact and the potential for bioaccumulation or the formation of other transformation products with their own toxicological profiles.

Studies on the metabolism of acetamiprid reveal that its breakdown is a complex process involving multiple enzymatic reactions wikipedia.org. The transformation into a ketone derivative highlights the importance of oxidative enzymes in the degradation of neonicotinoid insecticides wikipedia.org. These studies contribute to a broader understanding of how modern pesticides are processed in the environment and by living organisms.

The investigation of such transformation pathways helps in predicting the environmental persistence of a pesticide and its metabolites. For instance, while acetamiprid itself may degrade relatively quickly, with a reported half-life of less than one to 8.2 days in aerobic soil metabolism, its degradation products can have different stabilities and mobilities wikipedia.org.

The table below outlines the key transformation steps in the degradation pathway of acetamiprid that involves the formation of "this compound".

| Transformation Step | Reactant | Product |

| 1 | Acetamiprid | "this compound" (1-3 ketone derivative) |

| 2 | "this compound" | 1-4 ketone derivative |

| 3 | 1-4 ketone derivative | 6-Chloropicolyl alcohol |

Further research in this area is focused on identifying the specific enzymes responsible for these transformations and the environmental conditions that favor certain degradation pathways. This knowledge is essential for developing more effective risk assessment models for pesticides and for designing new agrochemicals that degrade into benign substances.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Research Gaps for 1-(3-Chloropyridin-2-yl)butan-1-one

The primary academic and commercial contribution of this compound appears to be its role as a building block in organic synthesis. Its commercial availability from chemical suppliers, identified by CAS number 1700360-00-4, underscores its utility as a precursor for more complex molecules. bldpharm.comsigmaaldrich.com Research on related structures, such as other chloropyridyl ketones and pyrazole (B372694) derivatives, indicates that this compound is likely utilized in the synthesis of pharmacologically active agents and other functional materials. For instance, derivatives of 1-(3-chloropyridin-2-yl)pyrazoles have been synthesized, suggesting the ketone moiety serves as a handle for further chemical transformations. google.com

A significant research gap is the lack of dedicated studies on the specific biological activities, material properties, and catalytic potential of this compound itself. While its derivatives are explored, the parent compound's intrinsic properties remain largely uncharacterized in publicly available literature. Furthermore, detailed mechanistic studies of its formation and reactivity are not extensively documented.

Emerging Synthetic Methodologies for Enhanced Efficiency and Scalability

Currently, specific, detailed synthetic procedures for this compound are not widely published in academic journals. However, established methods for the synthesis of pyridyl ketones can be inferred as applicable. These include:

Friedel-Crafts Acylation and Related Reactions: The reaction of 3-chloropyridine (B48278) with butanoyl chloride or a related butyrylating agent in the presence of a Lewis acid could provide a direct route to the ketone. The reactivity of 3-chloropyridine in coupling reactions is well-established. wikipedia.org

Oxidation of Precursors: The synthesis could proceed via the oxidation of the corresponding alcohol, 1-(3-chloropyridin-2-yl)butan-1-ol, or the methylene (B1212753) group of 2-butyl-3-chloropyridine. Copper-catalyzed oxidation of pyridin-2-yl-methanes to the corresponding ketones using water as the oxidant presents a modern and efficient approach. mdpi.com

From Pyridine (B92270) N-oxides: Functionalization of pyridine N-oxides offers an alternative route for introducing substituents, which could be adapted for the synthesis of this compound. researchgate.net

Emerging methodologies in organic synthesis that could enhance efficiency and scalability include flow chemistry and novel catalytic systems. researchgate.netontosight.ai For instance, copper-catalyzed synthesis of fused pyridines from cyclic ketones demonstrates the ongoing development in pyridine chemistry that could be leveraged. nih.gov

Table 1: Potential Synthetic Routes for this compound

| Route | Reactants | General Conditions | Potential Advantages |

| Friedel-Crafts Acylation | 3-Chloropyridine, Butanoyl chloride | Lewis Acid Catalyst | Direct, single-step reaction |

| Oxidation | 1-(3-Chloropyridin-2-yl)butan-1-ol | Oxidizing Agent (e.g., PCC, DMP) | High-yielding for specific precursors |

| Copper-Catalyzed Oxidation | 2-Butyl-3-chloropyridine | Copper Catalyst, Water | Milder conditions, use of water |

| From Pyridine N-Oxide | Substituted Pyridine N-oxide | Multi-step synthesis | Versatile for functional group introduction |

Advanced Computational Approaches for Deeper Mechanistic Understanding

While no specific computational studies on this compound were found, computational analysis of related quinoxaline (B1680401) derivatives as corrosion inhibitors for mild steel in acidic environments has been performed. wikipedia.org These studies utilize Density Functional Theory (DFT) to calculate electronic parameters and correlate them with experimental results. wikipedia.org Similar computational methods could be applied to this compound to understand its electronic structure, reactivity, and potential as a ligand or catalyst.

Systematic computational investigations of SmI2-catalyzed intermolecular couplings of cyclopropyl (B3062369) ketones have revealed fundamental relationships between structure and reactivity. nih.gov Such studies on this compound could elucidate its reaction mechanisms and guide the design of new synthetic transformations. The predicted properties from databases like PubChem, such as XlogP and predicted collision cross-section values, offer a starting point for more advanced computational modeling. uni.lu

Exploration of Novel Non-Pharmacological Applications in Materials Science and Catalysis

The non-pharmacological applications of this compound are largely unexplored. However, the broader class of pyridyl ketones has shown promise in materials science and catalysis.

Catalysis: Pyridyl ketones can act as ligands for transition metals, forming complexes with catalytic activity. For example, ruthenium(II) complexes with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have been shown to be active catalysts for the transfer hydrogenation of ketones. researchgate.netacs.org Similarly, iron(II) complexes with (pyridyl)imine ligands, which can be derived from pyridyl ketones, are also effective catalysts for this transformation. bohrium.com The nitrogen atom of the pyridine ring and the oxygen of the ketone group in this compound could potentially coordinate with metal ions to form catalytically active species.

Materials Science: Pyridine-containing compounds are used in the development of functional materials. For instance, ketone, cyclohexyl 4-pyridyl has potential applications in materials science due to the ability of the pyridyl group to participate in coordination chemistry, leading to new metal complexes. ontosight.ai Functionalized cyanopyridine derivatives have various applications and can be synthesized through multicomponent reactions. bohrium.com The specific properties of this compound for materials science applications remain an open area of investigation.

Interdisciplinary Research Opportunities for Future Investigations

The structure of this compound presents several opportunities for interdisciplinary research.

Medicinal Chemistry: The primary area of application for related compounds is in drug discovery. nih.gov Further derivatization of this ketone could lead to new compounds with potential therapeutic activities. The synthesis of analogs as selective sigma-2 (σ2) ligands for cancer treatment highlights this potential. nih.gov

Agrochemicals: The presence of a chloropyridine moiety, a common feature in many pesticides, suggests that derivatives of this compound could be explored for their herbicidal or insecticidal properties.

Supramolecular Chemistry and Crystal Engineering: The ability of the pyridyl and ketone groups to participate in hydrogen bonding and metal coordination could be exploited in the design of novel supramolecular assemblies and coordination polymers. The study of di-2-pyridyl ketone oxime in creating one-dimensional coordination polymers with cadmium(II) provides a blueprint for such investigations. nih.gov

Photochemistry: The functionalization of pyridines via pyridinyl radicals using photochemical methods is an emerging area. acs.orgacs.org Investigating the photochemical reactivity of this compound could lead to novel synthetic transformations and applications.

Q & A

Q. What are the most reliable synthetic routes for 1-(3-Chloropyridin-2-yl)butan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

- Friedel-Crafts Acylation : A common approach involves reacting 3-chloropyridine with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization requires adjusting the molar ratio of reactants (typically 1:1.2 for butanoyl chloride:pyridine derivative) and reaction temperature (80–100°C) to maximize yield .

- Oxidation of Alcohol Precursors : 1-(3-Chloropyridin-2-yl)butan-1-ol can be oxidized using CrO₃ in acidic conditions (e.g., H₂SO₄) at 0–5°C to minimize over-oxidation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

- Key Parameters : Solvent polarity (dichloromethane vs. toluene), catalyst recycling, and inert atmosphere (N₂/Ar) significantly impact yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 183 (calculated for C₉H₁₀ClNO) with fragmentation patterns confirming the chloropyridine moiety .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting point, solubility) be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize purification methods (e.g., recrystallization in ethanol/water vs. column chromatography).

- Differential Scanning Calorimetry (DSC) : Use DSC to determine precise melting points and detect polymorphic forms .

- Solubility Studies : Employ Hansen solubility parameters to assess solvent compatibility. For example, solubility in DMSO (30 mg/mL) vs. hexane (<1 mg/mL) can vary based on crystallinity .

Q. What strategies are effective for resolving ambiguities in X-ray crystallographic data?

Methodological Answer:

- Software Tools : Use SHELXL for structure refinement, particularly for handling disorder in the chloropyridine ring or ketone group. Apply restraints to bond lengths and angles based on similar structures .

- Validation Metrics : Check R-factor convergence (<5%), electron density maps (residual density <0.3 eÅ⁻³), and Hirshfeld surface analysis to validate intermolecular interactions .

- Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for analogous compounds like 1-(2-chlorophenyl)butan-1-one .

Q. How can reaction mechanisms for nucleophilic substitution at the 3-chloropyridine position be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) using HPLC or UV-Vis spectroscopy. For example, SNAr mechanisms show base-dependent kinetics .

- Isotopic Labeling : Introduce ¹⁸O or deuterium at the ketone position to track intermediates via MS or NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and activation energies for competing pathways (e.g., SN1 vs. SN2) .

Q. What HPLC conditions are optimal for purity analysis and separating stereoisomers?

Methodological Answer:

- Column Selection : Use a C18 reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile:water (60:40) + 0.1% TFA. Adjust pH to 2.5 to enhance peak resolution .

- Detection : UV detection at 254 nm (for pyridine absorption) with a flow rate of 1.0 mL/min.

- Validation : Calibrate with certified reference standards and validate linearity (R² >0.99) across 0.1–100 µg/mL .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data (e.g., IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.